Onvansertib
Overview
Description
Onvansertib is a highly selective, ATP-competitive, orally bioavailable PLK1 inhibitor . It has shown tumor growth inhibition in various types of cancer . It has been used in clinical trials for the treatment of Acute Myeloid Leukemia (AML) and metastatic colorectal carcinoma (mCRC) .
Molecular Structure Analysis
The molecular structure of Onvansertib is represented by the formula C24H27F3N8O3 . For a detailed molecular structure, please refer to resources like PubChem .
Chemical Reactions Analysis
Onvansertib has been shown to induce mitotic arrest, chromosomic abnormalities, and polyploidy leading to apoptosis of sensitive and resistant cells at nanomolar concentrations . It has also been found to inhibit the growth of experimental tumors in mice and metastatic dissemination in zebrafishes .
Scientific Research Applications
Onvansertib in Metastatic Colorectal Cancer Treatment
Specific Scientific Field
Oncology - Colorectal Cancer
Summary of the Application
Onvansertib, a highly specific inhibitor of polo-like kinase 1 (PLK1), has been evaluated in combination with chemotherapy as a therapeutic option for KRAS-mutant colorectal cancer .
Methods of Application
In a phase Ib trial, onvansertib was administered at doses of 12, 15, and 18 mg/m² on days 1–5 and 14–19 of a 28-day cycle, in combination with FOLFIRI/bevacizumab on days 1 and 15 .
Results or Outcomes
Onvansertib displayed superior activity in KRAS-mutant than wild-type isogenic colorectal cancer cells and demonstrated potent antitumor activity in combination with irinotecan in vivo . Partial responses were observed in 44% of patients, with a median duration of response of 9.5 months .
Onvansertib in First-Line Treatment of RAS-Mutant Metastatic Colorectal Cancer
Summary of the Application
Onvansertib, an orally available, highly potent, and selective inhibitor of Polo-like kinase 1 (PLK1), has been used in combination with standard-of-care (SoC) for first-line treatment of RAS-mutant metastatic colorectal cancer (mCRC) .
Methods of Application
In a Phase 2, open-label, randomized study, two doses of onvansertib (20 mg and 30 mg) were combined with SoC (FOLFIRI + Bev or FOLFOX + Bev) versus SoC alone in patients with RAS-mutated metastatic and unresectable CRC in the first-line setting .
Results or Outcomes
The study is designed to assess the safety, efficacy, pharmacokinetics, and pharmacodynamics of onvansertib . The primary endpoint is objective response as determined according to RECIST v1.1 by an independent central review .
Onvansertib in Metastatic Pancreatic Ductal Adenocarcinoma (PDAC) and Relapsed Extensive-Stage Small Cell Lung Cancer (ES-SCLC) Treatment
Specific Scientific Field
Oncology - Pancreatic Cancer and Lung Cancer
Summary of the Application
Onvansertib has shown positive clinical activity as a treatment for patients with metastatic pancreatic ductal adenocarcinoma (PDAC) and relapsed extensive-stage small cell lung cancer (ES-SCLC) .
Future Directions
Onvansertib is currently being investigated in clinical trials for its efficacy in treating various types of cancer, including Acute Myeloid Leukemia (AML) and metastatic colorectal carcinoma (mCRC) . The combination of Onvansertib with other treatments like FOLFIRI and bevacizumab is also being explored . The results of these trials will determine the future directions for the use of Onvansertib in cancer treatment.
properties
IUPAC Name |
1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLVBNKYJGBCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025917 | |
Record name | Onvansertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Onvansertib | |
CAS RN |
1034616-18-6 | |
Record name | Onvansertib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034616186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Onvansertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15110 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Onvansertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ONVANSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67RM91WDHQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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